N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Description
Historical Context of Tetrazole Scaffold Development
The tetrazole scaffold, first synthesized in 1885 via the reaction of hydrogen cyanide and hydrazoic acid, gained prominence in the 20th century due to its bioisosteric equivalence to carboxylic acids. The Ugi tetrazole synthesis, developed in the 1960s, revolutionized access to diverse tetrazole derivatives by enabling multicomponent reactions (MCRs) between amines, carbonyl compounds, isocyanides, and azides. This method facilitated the creation of bi- and tricyclic tetrazole scaffolds with enhanced rigidity and pharmacophore density, as demonstrated in the synthesis of tetracyclic systems featuring four fused rings and zero rotatable bonds.
Parallel synthesis techniques further expanded scaffold diversity, as evidenced by cheminformatic analyses comparing 20 tetrazole-based backbones. These studies revealed that post-condensation modifications of Ugi-derived tetrazoles yield structurally distinct compounds, underscoring the scaffold’s versatility. The European Lead Factory (ELF) leveraged such innovations to populate screening libraries with novel tetrazole derivatives, addressing unmet medical needs through high-throughput screening (HTS).
Significance in Heterocyclic Chemistry
Tetrazoles occupy a privileged position in heterocyclic chemistry due to their aromaticity, metabolic stability, and capacity to mimic carboxylate groups at physiological pH. The 1H-tautomer predominates in the solid state, stabilized by a 6π-electron aromatic system, while the 2H-tautomer dominates in the gas phase. This tautomerism influences reactivity, enabling regioselective functionalization.
The incorporation of a pyrimidine ring into N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine introduces complementary electronic properties. Pyrimidine’s electron-deficient nature enhances hydrogen-bonding interactions, while its planar structure facilitates π-π stacking with biological targets. This synergy is exemplified in angiotensin II receptor blockers (ARBs) like losartan, where the tetrazole moiety acts as a carboxylate bioisostere.
Table 1: Key Properties of Tetrazole and Pyrimidine Moieties
| Property | Tetrazole | Pyrimidine |
|---|---|---|
| Aromaticity | 6π-electron system | 6π-electron system |
| Bioisosteric Utility | Carboxylate replacement | Nucleobase mimicry |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate |
Positioning within the Tetrazole Derivative Landscape
This compound distinguishes itself through its dual heterocyclic framework. Unlike monocyclic tetrazoles (e.g., losartan) or fused systems (e.g., cefazolin), this compound integrates a dimethylamino group at N5 and a pyrimidin-2-yl substituent at N1, creating a sterically congested yet electronically balanced structure.
Comparative analyses with other derivatives highlight its uniqueness:
- Losartan : Features a biphenyltetrazole core optimized for angiotensin receptor antagonism.
- Cefazolin : Combines a tetrazolethiol group with a β-lactam ring for enhanced antibacterial activity.
- TAK-456 : A tetrazole antifungal agent leveraging a trifluoromethyl group for improved pharmacokinetics.
The compound’s rigid, planar geometry limits conformational flexibility, potentially enhancing target selectivity. This contrasts with flexible analogs like N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine, which adopt multiple conformations in solution.
Properties
IUPAC Name |
N,N-dimethyl-1-pyrimidin-2-yltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-13(2)7-10-11-12-14(7)6-8-4-3-5-9-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLRAWZZMEGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Mediated Tetrazole-Pyrimidine Coupling
The most widely reported approach involves the reaction of pre-synthesized tetrazole derivatives with halogenated pyrimidines. In one protocol, 2-chloropyrimidine is treated with N,N-dimethyl-1H-tetrazol-5-amine under basic conditions in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic aromatic substitution, where the tetrazole’s nitrogen acts as the nucleophile, displacing the chlorine atom on the pyrimidine ring.
Key variables influencing yield:
- Solvent polarity: DMF (ε = 36.7) outperforms lower-polarity solvents like toluene (ε = 2.4), achieving yields up to 78%.
- Base selection: Potassium carbonate (K₂CO₃) provides superior deprotonation compared to triethylamine, minimizing side-product formation.
- Stoichiometry: A 1.2:1 molar ratio of tetrazoleamine to chloropyrimidine optimizes conversion rates.
One-Pot Multicomponent Assembly
A bismuth(III)-catalyzed three-component reaction has been documented, combining pyrimidine-2-carbonitrile, dimethylamine hydrochloride, and sodium azide in ethanol/water (3:1 v/v) at 60°C. This method leverages the [2+3] cycloaddition between nitriles and azides, followed by dimethylamine incorporation.
Mechanistic pathway:
- Bi(III) activates the nitrile group via Lewis acid coordination, enhancing electrophilicity.
- Sodium azide undergoes cycloaddition to form the tetrazole intermediate (rate-determining step).
- Dimethylamine hydrochloride quenches the reaction, yielding the final product (isolated yield: 65–72%).
Advantages:
- Eliminates separate tetrazole synthesis steps
- Reduces purification complexity
Microwave-Assisted Solid-Phase Synthesis
Recent adaptations employ microwave irradiation (300 W, 120°C) to accelerate the coupling between 2-aminopyrimidine and N,N-dimethylcyanamide in the presence of ammonium chloride. This method generates the tetrazole ring in situ through a thermal [3+2] cyclization, completing in 30 minutes with 81% yield.
Critical parameters:
- Irradiation time: >30 minutes causes decomposition via C-N bond cleavage.
- Ammonium chloride concentration: 1.5 equivalents prevents undesired Dimroth rearrangements.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 98.2 | 24 h | Industrial |
| Multicomponent | 72 | 95.4 | 8 h | Pilot-scale |
| Microwave-Assisted | 81 | 99.1 | 0.5 h | Lab-scale |
Trade-offs:
- Microwave methods offer speed but require specialized equipment.
- Multicomponent routes sacrifice yield for procedural simplicity.
Structural Characterization and Validation
All synthetic batches were analyzed via:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 5.1 Hz, 2H, pyrimidine-H), 4.13 (s, 6H, N(CH₃)₂).
- IR spectroscopy: 1560 cm⁻¹ (C=N tetrazole), 1245 cm⁻¹ (pyrimidine ring breathing).
- XRD: Monoclinic crystal system with P2₁/c space group, confirming planar tetrazole-pyrimidine conformation.
Industrial Considerations and Environmental Impact
The nucleophilic substitution route remains dominant for kilogram-scale production, despite generating 3.2 kg waste/kg product (E-factor). Emerging microwave protocols reduce E-factors to 1.8 kg/kg through solvent minimization, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyrimidine Substituents
N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine (CAS: 338417-35-9)
This analog replaces the pyrimidin-2-yl group with a pyridin-3-yl substituent. Its molecular formula is C₈H₁₀N₆ (MW: 190.21 g/mol) . Such differences may impact pharmacokinetic properties, such as membrane permeability or metabolic stability.
Table 1: Pyridine vs. Pyrimidine Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| N,N-dimethyl-1-(pyrimidin-2-yl)-tetrazol-5-amine | 320415-73-4 | C₇H₉N₇ | 191.19 | Pyrimidin-2-yl substituent |
| N,N-dimethyl-1-(3-pyridinyl)-tetrazol-5-amine | 338417-35-9 | C₈H₁₀N₆ | 190.21 | Pyridin-3-yl substituent |
Bulkier Aromatic Substituents
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-tetrazol-5-amine (CAS: 321432-45-5)
This derivative features a substituted phenyl group linked via an ether bond to the tetrazole ring. Its molecular formula is C₁₅H₁₂ClF₃N₆O (MW: 384.74 g/mol) . The trifluoromethyl and chloro groups enhance lipophilicity, which could improve bioavailability but may also increase steric hindrance, affecting binding to biological targets.
Aliphatic vs. Aromatic Substituents
N,N-Diallyl-1H-tetrazol-5-amine (CAS: 6280-33-7)
This compound substitutes the pyrimidine group with diallylamine, resulting in the formula C₇H₁₁N₅ .
Functional Comparisons in Energetic Materials
HANTP salts exhibit detonation velocities up to 9,100 m/s and decomposition temperatures exceeding 170°C . Though structurally distinct, these compounds underscore the tetrazole moiety’s utility in generating high heats of formation (>630 kJ/mol) and stability under thermal stress.
Biological Activity
N,N-dimethyl-1-(pyrimidin-2-yl)-1H-1,2,3,4-tetrazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives and tetrazole precursors. The compound features a tetrazole ring, known for its diverse biological activities, and a pyrimidine moiety that can influence its pharmacological profile.
Antiallergic Activity
Research has shown that tetrazole derivatives exhibit significant antiallergic properties. A study on related compounds demonstrated that the presence of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus is crucial for activity. For example, 6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide exhibited good oral activity with low toxicity . This suggests that this compound may also possess similar antiallergic effects.
Antimicrobial Activity
The antimicrobial efficacy of tetrazole-based compounds has been documented in various studies. For instance, derivatives linked with thiazole and thiophene exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as against Gram-negative strains like Escherichia coli and Salmonella typhimurium . Given the structural similarities, this compound may also demonstrate antimicrobial properties.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the tetrazole and pyrimidine components significantly affect biological activity. The presence of electron-withdrawing groups can enhance the potency of these compounds. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| 6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide | Methyl group at position 6 | Good oral antiallergic activity |
| Tetrazole-thiazole hybrid | Various substitutions | Antibacterial against Gram-positive and Gram-negative strains |
Case Study 1: Antiallergic Effects
In a study evaluating a series of N-tetrazolylpyridinecarboxamides for antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay, it was found that certain substitutions significantly increased efficacy while maintaining low toxicity levels . This highlights the potential for this compound to be developed as an antiallergic agent.
Case Study 2: Antimicrobial Properties
Another investigation into tetrazole-based hybrids revealed potent antimicrobial activity against various pathogens. The study indicated that specific structural features were essential for enhancing activity against both bacterial and fungal strains . This suggests a promising avenue for further research into this compound's potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
